![molecular formula C15H13ClN2O2 B3239085 Ethyl 4-(2-chloro-5-cyano-3-methyl-1H-pyrrol-1-yl)benzoate CAS No. 142015-90-5](/img/structure/B3239085.png)
Ethyl 4-(2-chloro-5-cyano-3-methyl-1H-pyrrol-1-yl)benzoate
Overview
Description
Ethyl 4-(2-chloro-5-cyano-3-methyl-1H-pyrrol-1-yl)benzoate, also known as CCMP, is a chemical compound with potential applications in scientific research. CCMP is a pyrrole-based compound that has been synthesized using various methods, including cyclization reactions and condensation reactions.
Mechanism of Action
The exact mechanism of action of Ethyl 4-(2-chloro-5-cyano-3-methyl-1H-pyrrol-1-yl)benzoate is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and pain. This compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, and may also act by modulating the activity of certain ion channels involved in pain signaling.
Biochemical and Physiological Effects
This compound has been shown to have anti-inflammatory and analgesic effects in animal models, and may also have anti-tumor activity. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, and may also act by modulating the activity of certain ion channels involved in pain signaling. This compound has also been shown to have a low toxicity profile, making it a potentially useful compound for further research.
Advantages and Limitations for Lab Experiments
One advantage of Ethyl 4-(2-chloro-5-cyano-3-methyl-1H-pyrrol-1-yl)benzoate is its potential as a lead compound for the development of new drugs for the treatment of pain and inflammation. Its low toxicity profile also makes it a potentially useful compound for further research. However, one limitation of this compound is its relatively low potency compared to other anti-inflammatory and analgesic compounds. Further research is needed to determine the optimal dosage and administration of this compound for maximum efficacy.
Future Directions
There are several potential future directions for research on Ethyl 4-(2-chloro-5-cyano-3-methyl-1H-pyrrol-1-yl)benzoate. One area of interest is the development of more potent analogs of this compound for use in the treatment of pain and inflammation. Another area of interest is the investigation of the mechanism of action of this compound, including its interactions with specific enzymes and signaling pathways involved in inflammation and pain. Finally, further research is needed to determine the potential anti-tumor activity of this compound and its analogs.
Scientific Research Applications
Ethyl 4-(2-chloro-5-cyano-3-methyl-1H-pyrrol-1-yl)benzoate has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to have anti-inflammatory and analgesic properties, and may be useful in the development of new drugs for the treatment of pain and inflammation. This compound has also been studied for its potential anti-tumor activity, and may have applications in cancer research.
properties
IUPAC Name |
ethyl 4-(2-chloro-5-cyano-3-methylpyrrol-1-yl)benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O2/c1-3-20-15(19)11-4-6-12(7-5-11)18-13(9-17)8-10(2)14(18)16/h4-8H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BABRDARXCZUXAN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=CC(=C2Cl)C)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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